molecular formula C48H74O14 B194235 Ivermectin CAS No. 71827-03-7

Ivermectin

Cat. No. B194235
CAS RN: 71827-03-7
M. Wt: 875.1 g/mol
InChI Key: AZSNMRSAGSSBNP-IQQVKNEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ivermectin is an antiparasitic drug used to treat various types of worm infections, including river blindness (onchocerciasis) and intestinal infection from threadworms (strongyloidiasis) . It is also used in veterinary medicine to prevent and treat heartworm and acariasis . Ivermectin works by interfering with the nerve and muscle functions of worms, paralyzing and killing them .


Synthesis Analysis

Ivermectin is synthesized by chemical hydrogenation of a specific double bond at C22-C23 in the polyketide macrolides avermectins B1a and B1b, broad-spectrum antiparasitic agents isolated from the soil bacterium Streptomyces avermitilis . The synthesis of ivermectin derivatives has been reported, with modifications at the C13 position leading to unexpected rearrangement of the oxahydrindene (hexahydrobenzofuran) unit of the macrolide ring .


Molecular Structure Analysis

Ivermectin’s molecular structure involves binding to ligand-gated ion channel receptors including glutamate, GABA, and glycine . At higher concentrations, ivermectin also acts as an allosteric modulator of ion channels found in host central nervous systems .


Chemical Reactions Analysis

Ivermectin undergoes various chemical reactions in the body. It is metabolized in the liver by the cytochrome P450 system . The metabolites of ivermectin have been identified in humans, including demethylated (M1) and hydroxylated (M3) ivermectin .


Physical And Chemical Properties Analysis

Ivermectin is highly lipophilic, which allows it to accumulate in fat tissues, causing its long-term existence in the body . It has rapid oral absorption, is widely distributed in the body, and is excreted almost exclusively in feces .

Scientific Research Applications

Cutaneous Use Against Parasites

A new drug form of Ivermectin was developed for cutaneous use against endo- and ectoparasites, tested on white rats. This form is a transparent solution with an Ivermectin content of 0.5%. The LD50 of this dosage form is more than 10,000 mg/kg, indicating low danger when applied to the skin and no irritating effect on intact rat skin (Emelyanova & Shumakovich, 2020).

Anticancer Potential

Ivermectin is also explored for anticancer applications. In Loja-Ecuador, 19% of cancer-diagnosed participants used Ivermectin-based medicines as alternative therapy alongside conventional treatments like chemotherapy. This highlights the interest in Ivermectin as an anticancer agent, although more research is needed for scientific validation and understanding of its anticancer mechanism (Jiménez-Gaona et al., 2023).

Broad-Spectrum Antiparasitic Activity

Historically, Ivermectin has been prominent in controlling parasites in animals and humans, with applications in veterinary science and animal husbandry. Its effectiveness and safety profile have also been recognized for special applications in human medicine (Campbell, 2012).

Antibacterial, Antiviral, and Anticancer Agent

Ivermectin has shown potential as an antibacterial, antiviral, and anticancer agent. Its diverse range of applications in treating diseases has been increasingly recognized by the global scientific community (Crump, 2017).

Treatment of Various Parasitic Diseases

Ivermectin is used to combat parasitic diseases like filariasis, onchocerciasis, strongyloidiasis, scabies, and pediculosis. It is also being investigated for its efficacy in killing vectors of disease-causing parasites such as mosquitoes and sandflies (Ashour, 2019).

Inhibitor of SARS-CoV-2 Replication

A study found that Ivermectin inhibits the replication of SARS-CoV-2 in vitro, suggesting its potential use in COVID-19 treatment. This requires further investigation for possible benefits in humans (Caly et al., 2020).

Vector Control Tool for Malaria

Ivermectin's potential use as a vector control tool for malaria is under evaluation. It has shown efficacy in reducing malaria transmission by killing mosquitoes (Chaccour et al., 2020).

Diverse Applications in Global Health

Its role in controlling various parasitic infections and potential new applications in treating disseminated strongyloidiasis and other diseases highlight Ivermectin's importance in global health (Fox, 2006).

Mechanisms of Action and Resistance

Ivermectin's mechanisms of action and the development of resistance to it are areas of ongoing research. Understanding these aspects is crucial for its continued effectiveness in parasitic control (Laing, Gillan, & Devaney, 2017).

Pharmacokinetics and Interactions

The pharmacokinetics and interactions of Ivermectin in humans have been reviewed, highlighting characteristics that could improve clinical efficacy (Canga et al., 2008).

Long-term Impact on Public Health

Ivermectin has significantly impacted public health, improving the lives of billions and showing promise in eradicating diseases like onchocerciasis and lymphatic filariasis (Ōmura, 2008).

Antitumour Effects

Recent studies have focused on understanding the molecular mechanisms underlying Ivermectin's antitumour effects, indicating its potential benefits for cancer patients (Liu et al., 2020).

Safety And Hazards

Ivermectin is generally safe for its approved uses, but it can cause severe encephalopathies in subjects infected with loiasis . Other reported side effects include gastrointestinal distress, dizziness, confusion, vision symptoms, or rash . Overdose can cause nausea, vomiting, diarrhea, hypotension (low blood pressure), allergic reactions (itching and hives), dizziness, ataxia (problems with balance), seizures, coma, and even death .

Future Directions

The future of ivermectin is still under investigation. While it has been proposed as a possible treatment for COVID-19, the evidence is still inconclusive . Further studies are needed to characterize the pharmacokinetic properties and mosquito-lethal activity of its metabolites . More simple, selective, fast, sensitive, and green chemistry-oriented methods for ivermectin analysis need to be developed .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSNMRSAGSSBNP-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023181
Record name Ivermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ivermectin B1a

CAS RN

71827-03-7, 70288-86-7, 70161-11-4
Record name Ivermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71827-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivermectin B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ivermectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IVERMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ivermectin
Reactant of Route 2
Ivermectin
Reactant of Route 3
Ivermectin
Reactant of Route 4
Ivermectin
Reactant of Route 5
Ivermectin
Reactant of Route 6
Ivermectin

Citations

For This Compound
126,000
Citations
S Omura - International journal of antimicrobial agents, 2008 - Elsevier
Ivermectin is a drug that many people will never have heard of. Yet thousands of villagers of all ages in communities scattered throughout the remotest parts of Africa and Latin America …
Number of citations: 384 www.sciencedirect.com
EA Ottesen, W Campbell - Journal of antimicrobial …, 1994 - academic.oup.com
… the GABA and ivermectin receptors are significantly different. Ivermectin is toxic to arthropods as well as nematodes, and photoaffinity labelling has identified specific ivermectin binding …
Number of citations: 253 academic.oup.com
S Õmura, A Crump - Nature Reviews Microbiology, 2004 - nature.com
Since its introduction more than 20 years ago, ivermectin has proved to be one of the most successful therapeutic drugs in veterinary medicine, as well as the basis of one of the most …
Number of citations: 330 www.nature.com
R Laing, V Gillan, E Devaney - Trends in parasitology, 2017 - cell.com
Ivermectin is one of the most important drugs in veterinary and … In the field of veterinary medicine, resistance to ivermectin is now … , we question whether ivermectin could have additional …
Number of citations: 400 www.cell.com
MJ Turner, JM Schaeffer - Ivermectin and abamectin, 1989 - Springer
… Nicholson R, Robinson PS, Palmer PJ, Casida JE (1988) Ivermectin-stimulated release of … Schaeffer JM, Bergstrom AR (in press) The effect of ivermectin on chloride uptake by rat …
Number of citations: 267 link.springer.com
M Popp, M Stegemann, MI Metzendorf… - Cochrane Database …, 2021 - cochranelibrary.com
… ivermectin compared to no treatment, placebo, or standard of care. No study compared ivermectin to an … One study investigated ivermectin for prevention of SARS‐CoV‐2 infection. Eight …
Number of citations: 250 www.cochranelibrary.com
WC Campbell - 2012 - books.google.com
… Ivermectin was introduced to the marketplace as an antiparasitic drug in 1981, and … The efficacy of ivermectin against nematode and arthropod parasites is unprecedented in potency …
Number of citations: 665 books.google.com
WL Shoop - Parasitology Today, 1993 - cell.com
In this review of ivermectin resistance, Wesley Shoop discusses the definition of resistance, catalogs all known cases of ivermectin resistance, argues that avermectins and milbemycins …
Number of citations: 168 www.cell.com
AL Dourmishev, LA Dourmishev… - International journal of …, 2005 - Wiley Online Library
Ivermectin is a synthetic derivative of the antiparasitic class of compounds known as avermectins. It is a macrolide endectocide with activity against both endoparasites with cutaneous …
Number of citations: 284 onlinelibrary.wiley.com
D Gupta, AK Sahoo, A Singh - Brazilian Journal of Infectious Diseases, 2020 - SciELO Brasil
… ivermectin on importin α/ß mediated transport system, Based on this conjecture, the role of ivermectin … Until now, in only single in vitro study, the efficacy of ivermectin against coronavirus …
Number of citations: 108 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.